molecular formula C14H16F2N2O4S B2534367 1-(cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide CAS No. 1428359-20-9

1-(cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide

Cat. No.: B2534367
CAS No.: 1428359-20-9
M. Wt: 346.35
InChI Key: HXNFOYIUXMRSEE-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require the presence of a photocatalyst and UV light to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aza Paternò–Büchi reaction under controlled conditions to ensure high yield and purity. This may include optimizing the reaction parameters such as temperature, light intensity, and reaction time, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylsulfonyl)-N-(phenyl)azetidine-3-carboxamide: Lacks the difluoromethoxy group, which may affect its biological activity and chemical properties.

    1-(Cyclopropylsulfonyl)-N-(3-methoxyphenyl)azetidine-3-carboxamide: Contains a methoxy group instead of a difluoromethoxy group, potentially altering its reactivity and interactions.

Uniqueness

1-(Cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity, biological activity, and overall properties. This structural feature may enhance its potential as a therapeutic agent or research tool compared to similar compounds.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O4S/c15-14(16)22-11-3-1-2-10(6-11)17-13(19)9-7-18(8-9)23(20,21)12-4-5-12/h1-3,6,9,12,14H,4-5,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFOYIUXMRSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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